molecular formula C9H15N3O2 B13141511 tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate

tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B13141511
M. Wt: 197.23 g/mol
InChI Key: JWJUTEOCSPBLBV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate is a Boc-protected pyrazole derivative featuring an aminomethyl substituent at the 3-position of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the aminomethyl moiety allows for further functionalization, such as amide bond formation or conjugation with pharmacophores. Below, we compare this compound with structurally analogous tert-butyl pyrazole carboxylates to elucidate trends in synthesis, reactivity, and applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)pyrazole-1-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6,10H2,1-3H3

InChI Key

JWJUTEOCSPBLBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)phenylcarbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out in dichloromethane at low temperatures, followed by stirring at room temperature for an extended period .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Key Observations :

  • The aminomethyl group in the target compound enables nucleophilic reactions (e.g., alkylation, acylation), whereas amino or sulfonamido groups in analogues favor hydrogen bonding or target-specific interactions .
  • Bulkier substituents (e.g., cyclobutyl in ) may sterically hinder reactions but enhance binding affinity in kinase inhibitors.

Key Observations :

  • Boc protection yields vary significantly: 75–86% for simple amines vs. 5–70% for more complex derivatives (e.g., : 5% yield for a kinase inhibitor intermediate) .

Aminomethyl vs. Amino Groups

  • Aminomethyl (target compound): Enables conjugation with carboxylic acids or electrophiles (e.g., : Selenourea formation via reaction with isoselenocyanates) .

Bulkier Substituents

  • Methyl (): Simplifies synthesis but limits diversity in downstream modifications .

Sulfonamido and Formyl Groups

  • Methylsulfonamido (): Introduces polar interactions in target proteins, as seen in anti-inflammatory agents .
  • Formyl (): Facilitates cross-coupling (e.g., Suzuki-Miyaura) or reductive amination .

Biological Activity

Tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate is a chemical compound exhibiting significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, a tert-butyl group, and an aminomethyl functional group. Its molecular formula is C10H17N3O2C_{10}H_{17}N_{3}O_{2}, which contributes to its unique reactivity and biological properties.

Property Value
Molecular FormulaC10H17N3O2C_{10}H_{17}N_{3}O_{2}
Molecular Weight199.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, possess antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant inhibition against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. For instance, compounds derived from pyrazoles have been linked to reduced levels of TNF-alpha and IL-6 in cellular models .

Kinase Inhibition

Recent studies have focused on the role of this compound as a kinase inhibitor. Specifically, it has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable finding was its selective inhibition of CDK16 with an effective concentration (EC50) in the nanomolar range, indicating strong potential for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes through hydrogen bonding and hydrophobic interactions, altering their activity.
  • Receptor Binding : It may bind to receptors involved in inflammatory responses or cellular growth pathways, modulating their function.
  • Cell Cycle Arrest : By inhibiting key kinases like CDK16, the compound induces cell cycle arrest in cancer cells, leading to decreased proliferation .

Case Studies

Several studies have investigated the biological effects of similar pyrazole compounds:

  • Anti-cancer Activity : A study on pyrazole derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF7 and A549), with IC50 values ranging from 0.067 µM to 49.85 µM depending on the specific derivative used .
  • Inflammation Models : In vivo models demonstrated that administration of pyrazole derivatives reduced paw edema in rats, indicating their effectiveness in treating acute inflammation .

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